molecular formula C13H13Cl2NO2 B3023023 Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride CAS No. 900641-03-4

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride

Cat. No. B3023023
CAS RN: 900641-03-4
M. Wt: 286.15 g/mol
InChI Key: JVBFMQIDEMTWIA-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is a complex organic compound. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin . They are also used as solvents for resins and terpenes .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline portion of the molecule is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. As a chloromethyl compound, it might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 2-(Chloromethyl)pyridine Hydrochloride are solid at 20 degrees Celsius and are hygroscopic .

Scientific Research Applications

Anticancer Agents

2-Chloromethyl-4(3H)-quinazolinones serve as valuable intermediates in the synthesis of various biologically active compounds, including anticancer agents. Researchers have utilized these derivatives to create novel molecules with promising anticancer activity . These compounds play a crucial role in drug discovery and development.

Anti-Inflammatory Agents

The chloromethyl group at the 2-position of the quinazolinone scaffold contributes to anti-inflammatory properties. By modifying this core structure, scientists can design potent anti-inflammatory agents for therapeutic use .

Hedgehog Antagonists

Hedgehog signaling pathways are involved in embryonic development and tissue regeneration. 2-Chloromethyl-4(3H)-quinazolinones have been investigated as potential hedgehog antagonists, which could have implications in cancer treatment and tissue repair .

Functionalized Building Blocks

These compounds represent versatile building blocks. Through chemical transformations, they can be converted into other derivatives, such as 2-hydroxymethyl-4(3H)-quinazolinones and 2-formyl-4(3H)-quinazolinones. Researchers use these functionalized intermediates to synthesize diverse molecules for various applications .

Imidazole Synthesis

Interestingly, imidazoles can be synthesized from 2-chloromethyl-4(3H)-quinazolinones. Researchers have reported successful reactions involving methyl propiolate and amidoximes, leading to the formation of NH-imidazoles .

Methodology Development

The improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones using o-anthranilic acids as starting materials has facilitated research in this area. This methodology streamlines the preparation of these key intermediates, enabling further exploration of their applications .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a pharmaceutical, its mechanism would depend on the specific biological target. If it’s used in materials science or another field, its mechanism of action would depend on the specific application .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. For example, similar compounds like 2-(Chloromethyl)pyridine Hydrochloride are harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in the development of new pharmaceuticals, materials, or chemical processes .

properties

IUPAC Name

methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2.ClH/c1-8-9-5-3-4-6-10(9)15-11(7-14)12(8)13(16)17-2;/h3-6H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBFMQIDEMTWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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